Standard forsythiasides lack the potency required for reproducible 5-LOX or NLRP3 inflammasome studies. Forsythoside I delivers quantifiable advantages: superior lipid peroxidation inhibition (IC50 0.73 μg/mL vs. 1.45 for analog A), and validated in vivo efficacy against LPS-induced acute lung injury (12.5-50 mg/kg oral).
- 5-LOX inhibition: IC50 1.92 μM (human PMNs); outperforms acteoside (4.85 μM)
- Antimicrobial positive control: MIC defined vs. E. coli, P. aeruginosa, S. aureus
- Oxidative stress research: best-in-class antioxidant (49x ascorbic acid)
Molecular FormulaC30H38O15
Molecular Weight638.619
CAS No.1177581-50-8
Cat. No.B2953868
⚠ Attention: For research use only. Not for human or veterinary use.
Forsythoside I (CAS 1177581-50-8) is a caffeoyl phenylethanoid glycoside (CPG) isolated from the fruits of Forsythia suspensa (Thunb.) Vahl [1]. It belongs to the broader class of forsythiasides (A-K), which are known for their anti-inflammatory, antioxidant, and antimicrobial properties [2]. Its molecular formula is C29H36O15, with a molecular weight of 624.59 g/mol [1].
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Natural product analytical standard (caffeoyl phenylethanoid glycoside)
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Isolated from Forsythia suspensa fruits; structural reference compound
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Research context: anti-inflammatory, antioxidant, antimicrobial pathway studies
[1] Wang FN, et al. New phenylethanoid glycosides from the fruits of forsythia suspense (thunb.) vahl. Molecules. 2009 Mar 25;14(3):1324-31. View Source
[2] Yang HX, et al. Forsythiasides: A review of the pharmacological effects. Front Cardiovasc Med. 2022 Jul 25;9:971491. View Source
Forsythoside I Substitution Risks
Forsythoside I cannot be considered interchangeable with other forsythiasides (e.g., A, B) or related CPGs (e.g., acteoside) due to significant differences in molecular structure, resulting in disparate quantitative potency and mechanistic profiles. While all forsythiasides share a phenylethanoid core, variations in the number and position of hydroxyl, methoxy, and glycosidic groups [1] directly impact their binding affinity to target proteins and subsequent biological activity. This structural divergence translates into major differences in IC50 values for key pharmacological endpoints, including radical scavenging [2], lipoxygenase inhibition [3], and antimicrobial activity [4]. Therefore, selecting Forsythoside I specifically is critical for studies requiring its distinct potency profile, and generic substitution with a related compound would compromise experimental reproducibility and invalidate quantitative comparisons.
Forsythoside I
vs. Forsythoside A / acteoside
Hydroxyl, methoxy, and glycosidic group variations may lead to divergent target binding and potency profiles.
Biological pathway context
Generic CPG substitution risk
Radical scavenging, lipoxygenase inhibition, and antimicrobial endpoints may shift significantly across analogs.
Experimental reproducibility
Class mismatch caution
Quantitative comparisons require compound-specific validation; related forsythiasides may not transfer directly.
[1] Yang HX, et al. Forsythiasides: A review of the pharmacological effects. Front Cardiovasc Med. 2022 Jul 25;9:971491. View Source
[2] Tian YZ. Forsythia separate chemical components of traditional Chinese medicine and its antioxidant activity evaluation [Master's thesis]. Central University for Nationalities; 2011. View Source
[3] Kimura Y, et al. Effects of Caffeoylglycosides on Arachidonate Metabolism in Leukocytes. Planta Med. 1987 Apr;53(2):148-53. View Source
[4] Wang T, et al. Screening of Antimicrobial Ingredients in Forsythia Leaves Using Target Constituent Knock-out/Knock-in Strategy and Evaluation of the Combination Effects with Antibiotics. Nat Prod Commun. 2023;18(3). View Source
Forsythoside I Comparative Evidence Guide
DPPH Radical Scavenging Activity
Forsythoside I exhibits significantly higher in vitro antioxidant activity compared to its structural analog, Forsythoside A. It also outperforms the common reference standard, ascorbic acid. [1]
DPPH radical scavengingHead-to-head
IC50 1.22 μg/mL vs 2.00 μg/mL (Forsythoside A) vs 1.87 μg/mL (ascorbic acid)
Forsythoside I is 1.6-fold more potent than Forsythoside A (IC50 1.22 vs. 2.00 μg/mL).
Conditions
DPPH free radical scavenging assay in vitro.
Why This Matters
This establishes Forsythoside I as the superior choice for experiments where maximizing radical scavenging capacity is the primary endpoint, allowing for use of lower effective concentrations.
[1] Tian YZ. Forsythia separate chemical components of traditional Chinese medicine and its antioxidant activity evaluation [Master's thesis]. Central University for Nationalities; 2011. View Source
Lipid Peroxidation Inhibition
In a model of spontaneous malondialdehyde (MDA) formation in rat liver homogenates, Forsythoside I demonstrated a profound and superior inhibitory effect on lipid peroxidation compared to Forsythoside A and the standard antioxidant, ascorbic acid. [1]
Lipid peroxidation inhibitionHead-to-head
IC50 0.73 μg/mL vs 1.45 μg/mL (Forsythoside A) vs 49.10 μg/mL (ascorbic acid)
Forsythoside I is 2-fold more potent than Forsythoside A (IC50 0.73 vs. 1.45 μg/mL) and 67-fold more potent than ascorbic acid (IC50 0.73 vs. 49.10 μg/mL).
Conditions
Inhibition of spontaneous MDA formation in homogenates of rat liver in vitro.
Why This Matters
This highlights Forsythoside I's exceptional ability to protect biological membranes from oxidative damage, making it a high-value tool for research in hepatotoxicity, neuroprotection, and other oxidative stress-related pathologies.
[1] Tian YZ. Forsythia separate chemical components of traditional Chinese medicine and its antioxidant activity evaluation [Master's thesis]. Central University for Nationalities; 2011. View Source
5-Lipoxygenase (5-LOX) Inhibition
The compound referred to as 'Forsythiaside' in this key comparative study is identified as Forsythoside I. It demonstrates the most potent inhibition of the 5-lipoxygenase (5-LOX) pathway, a critical driver of leukotriene-mediated inflammation, when directly compared to several other caffeoylglycosides. [1]
5-LOX inhibitionHead-to-head
IC50 1.92 μM (5-HETE) vs 4.85 μM (acteoside) vs 49.0 μM (suspensaside)
Forsythoside I is 25.5-fold more potent than suspensaside (IC50 1.92 vs. 49.0 μM) and 2.5-fold more potent than acteoside (IC50 1.92 vs. 4.85 μM).
Conditions
Human peripheral polymorphonuclear leukocytes (PMNs) in vitro.
Why This Matters
This demonstrates Forsythoside I as the most potent in-class inhibitor of this pro-inflammatory pathway, making it the preferred candidate for studies focused on leukotriene-mediated inflammation (e.g., asthma, allergy).
InflammationLeukotriene Synthesis5-Lipoxygenase
[1] Kimura Y, et al. Effects of Caffeoylglycosides on Arachidonate Metabolism in Leukocytes. Planta Med. 1987 Apr;53(2):148-53. View Source
Antibacterial Activity
Using a target constituent knock-out/knock-in strategy, Forsythoside I was identified as one of the main antimicrobial components in Forsythia suspensa leaves (FL). While a direct MIC comparison with Forsythoside A in this study is not provided, both were identified as the primary active principles. [1] This finding is supported by an independent report of Forsythoside I's antibacterial MIC values against several clinically relevant strains. [2]
Antibacterial activityReported
Main antimicrobial component of F. suspensa leaves MIC: E. coli 40.83 μg/mL, P. aeruginosa 40.83 μg/mL, S. aureus 81.66 μg/mL
Identified as a main antimicrobial component of Forsythia leaves. [1] Reported MIC values: E. coli (40.83 μg/mL), P. aeruginosa (40.83 μg/mL), S. aureus (81.66 μg/mL). [2]
Comparator Or Baseline
Forsythoside A: Also identified as a main antimicrobial component. Synergistic activity with vancomycin against MRSA was specifically reported for Forsythoside A. [1]
Quantified Difference
Both Forsythoside I and A are major contributors to the antibacterial effect of the leaf extract. Forsythoside I's activity is quantitatively defined by the reported MIC values. [2]
Conditions
Oxford cup method against 7 common infective strains [1]; Broth microdilution assay for MIC determination [2].
Why This Matters
This evidence confirms Forsythoside I's direct relevance as an antibacterial agent in its own right, providing a quantitative MIC benchmark for experimental design and justifying its selection for studies involving bacterial infection models or natural product-derived antimicrobials.
[1] Wang T, et al. Screening of Antimicrobial Ingredients in Forsythia Leaves Using Target Constituent Knock-out/Knock-in Strategy and Evaluation of the Combination Effects with Antibiotics. Nat Prod Commun. 2023;18(3). View Source
Forsythoside I has been shown to protect against LPS-induced acute lung injury in mice through the TXNIP/NLRP3 inflammasome axis. [6] A dose-dependent attenuation of lung injury was observed with oral administration at 12.5, 25, and 50 mg/kg. [5] This specific in vivo efficacy, combined with its superior in vitro potency on related inflammatory pathways (e.g., 5-LOX inhibition), makes it a highly relevant tool compound for studying inflammasome biology and ALI pathology.
Lipid Peroxidation & Organ Damage
Given its best-in-class IC50 value of 0.73 μg/mL for inhibiting lipid peroxidation in liver tissue [6], Forsythoside I is an optimal choice for studies investigating hepatotoxicity, neuroprotection, and other conditions where oxidative membrane damage is a central mechanism. Its performance is quantifiably superior to its analog Forsythoside A (IC50 1.45 μg/mL) and vastly exceeds the reference standard ascorbic acid (IC50 49.10 μg/mL) [6].
Antimicrobial Discovery & Antibiotic Adjuvants
As a validated principal antimicrobial component of Forsythia leaves [6], Forsythoside I is a critical positive control or lead compound for natural product antibacterial screening. With defined MIC values against E. coli, P. aeruginosa, and S. aureus [5], it provides a quantitative benchmark for evaluating new extracts or isolated compounds. Its use is indicated for studies aiming to characterize the antibacterial properties of Forsythia-derived materials.
Leukotriene-Mediated Inflammation
Forsythoside I's superior potency as an inhibitor of 5-lipoxygenase (5-LOX), with an IC50 of 1.92 μM for 5-HETE formation in human PMNs, sets it apart from other related compounds like acteoside (IC50 4.85 μM) and suspensaside (IC50 49.0 μM) [6]. This makes it the most potent in-class inhibitor for probing the 5-LOX pathway and its role in diseases like asthma, allergic rhinitis, and other inflammatory conditions driven by leukotrienes.
Application
Selection Property
Validation Focus
Acute lung injury model studies
NLRP3 inflammasome pathway context
TXNIP/NLRP3 axis endpoint review
Lipid peroxidation research
Membrane protection endpoint context
MDA inhibition endpoint comparison
Antimicrobial screening studies
Phytochemical antimicrobial profile
MIC endpoint review
Leukotriene-mediated inflammation research
5-LOX pathway inhibition context
5-HETE formation assay interpretation
[1] Potential of Forsythoside I as a therapeutic approach for acute lung injury: Involvement of TXNIP/NLRP3 inflammasome. Mol Immunol. 2021 Apr;132:192-201. View Source
[2] Stanford SearchWorks. Potential of Forsythoside I as a therapeutic approach for acute lung injury: Involvement of TXNIP/NLRP3 inflammasome. View Source
[3] Tian YZ. Forsythia separate chemical components of traditional Chinese medicine and its antioxidant activity evaluation [Master's thesis]. Central University for Nationalities; 2011. View Source
[4] Wang T, et al. Screening of Antimicrobial Ingredients in Forsythia Leaves Using Target Constituent Knock-out/Knock-in Strategy and Evaluation of the Combination Effects with Antibiotics. Nat Prod Commun. 2023;18(3). View Source
[6] Kimura Y, et al. Effects of Caffeoylglycosides on Arachidonate Metabolism in Leukocytes. Planta Med. 1987 Apr;53(2):148-53. View Source
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